molecular formula C20H20Cl2N6O2 B2400295 1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013876-23-7

1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2400295
CAS No.: 1013876-23-7
M. Wt: 447.32
InChI Key: SURLGHBVHDDYMW-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a dimethylpyrazolyl group, and a purine dione core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Dichlorobenzyl Intermediate: The initial step involves the chlorination of benzyl compounds to introduce the dichloro groups.

    Synthesis of the Pyrazolyl Intermediate: The next step involves the formation of the pyrazolyl ring through cyclization reactions using appropriate precursors.

    Coupling Reactions: The dichlorobenzyl and pyrazolyl intermediates are then coupled under specific conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification methods. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Various nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in the treatment of certain diseases.

    Industry: It can be utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, influencing various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione: shares similarities with other purine derivatives and pyrazolyl compounds.

    Other Purine Derivatives: Compounds such as caffeine and theobromine have similar purine cores but differ in their substituents.

    Pyrazolyl Compounds: Similar compounds include various pyrazole-based drugs and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N6O2/c1-5-26-16-17(23-19(26)28-12(3)8-11(2)24-28)25(4)20(30)27(18(16)29)10-13-6-7-14(21)15(22)9-13/h6-9H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURLGHBVHDDYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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